4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
Description
4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is a heterocyclic compound featuring a 6-fluoroquinoline core substituted at the 3-position with a carbonitrile group and at the 4-position with a piperidine moiety. The piperidine ring is further functionalized with a 4-benzylpiperidine-1-carbonyl group, introducing both lipophilic (benzyl) and hydrogen-bonding (carbonyl) motifs. The fluorine atom at the 6-position likely enhances metabolic stability and membrane permeability, while the carbonitrile group may contribute to electronic effects or serve as a hydrogen-bond acceptor .
Properties
IUPAC Name |
4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN4O/c29-24-6-7-26-25(17-24)27(23(18-30)19-31-26)32-14-10-22(11-15-32)28(34)33-12-8-21(9-13-33)16-20-4-2-1-3-5-20/h1-7,17,19,21-22H,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPUZOPLFNKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=C5C=C(C=CC5=NC=C4C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under suitable conditions to form the intermediate, which is then further reacted to introduce the fluoroquinoline group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, ring systems, and functional groups are highlighted, along with inferred pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparison of Target Compound with Analogs
Key Comparative Insights:
Core Structure Variations: The target compound’s 6-fluoroquinoline core contrasts with the pyridine backbone in and the quinoline-pyridine hybrid in .
Substituent Effects: The benzylpiperidine-carbonyl group in the target compound introduces significant lipophilicity compared to the methylsulfonylpiperazine in , which enhances polarity and may reduce blood-brain barrier penetration . The 6-fluoro substituent in the target compound and improves metabolic stability relative to non-fluorinated analogs (e.g., ’s fluorobenzoyl group) .
Functional Group Contributions: Carbonitrile groups (common to all compounds) likely act as hydrogen-bond acceptors, influencing target binding.
Pharmacological Implications :
- The target compound’s dual piperidine rings may enable unique conformational flexibility, facilitating interactions with deep binding pockets (e.g., in kinases). In contrast, methylpiperazine () could enhance solubility but reduce target selectivity .
Biological Activity
The compound 4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that integrates a quinoline moiety, piperidine rings, and a carbonitrile functional group. This structural arrangement is believed to contribute to its biological efficacy.
Research indicates that compounds similar to this compound often act through multiple mechanisms:
- Monoamine Release : The benzylpiperidine component has been shown to function as a monoamine releasing agent, particularly for dopamine and norepinephrine, with selectivity ratios favoring norepinephrine release .
- Inhibition of Enzymatic Activity : Similar compounds have been reported to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter metabolism .
Antiproliferative Effects
A study investigating the antiproliferative activity of benzylpiperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells, indicating promising anticancer potential .
Enzyme Inhibition
The compound's derivatives have shown notable inhibition of AChE and MAO, which are important targets in treating neurodegenerative diseases. For instance, certain derivatives exhibited competitive inhibition with IC50 values as low as 0.22 µM for AChE .
| Enzyme | IC50 Value (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 0.22 | Competitive |
| Butyrylcholinesterase | 0.42 | Mixed |
| MAO-A | 130 | Weak Inhibitor |
| MAO-B | 750 | Weak Inhibitor |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperidine and quinoline moieties significantly influence the biological activity of the compound. For example, the introduction of fluorine in the quinoline ring enhances binding affinity to target enzymes, while variations in the piperidine substituents can alter selectivity profiles .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Breast Cancer Xenograft Models : Compounds with structural similarities demonstrated significant tumor growth inhibition in vivo, showcasing their potential as therapeutic agents .
- Neuroprotective Studies : The neuroprotective effects observed in animal models suggest that these compounds may mitigate neuronal damage through their MAO inhibitory properties .
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity, especially given the compound’s fluorinated and aromatic moieties, which influence retention times.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) should be employed to confirm substituent positions (e.g., fluoroquinoline and benzylpiperidine groups). For example, the fluorine atom at position 6 on the quinoline ring can be validated via ¹⁹F NMR .
- Mass Spectrometry (MS) (ESI or MALDI-TOF) is essential for verifying molecular weight and fragmentation patterns, particularly for the carbonitrile (-CN) group .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Use personal protective equipment (PPE) , including nitrile gloves and chemical-resistant lab coats, due to potential skin/eye irritation from intermediates like piperidine derivatives .
- Store the compound in sealed, light-resistant containers under inert gas (e.g., argon) to prevent degradation of the fluoroquinoline core. Stability studies suggest sensitivity to moisture and oxygen .
- Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation steps involving DMF or THF .
Q. How can researchers optimize solubility for in vitro assays?
Methodological Answer:
- Test polar aprotic solvents (e.g., DMSO) for initial solubility screening, followed by aqueous-organic mixtures (e.g., PBS with 10% acetonitrile). The piperidine-carbony l group may enhance solubility in moderately polar solvents .
- Use sonication or heating (≤40°C) to dissolve crystalline aggregates, but avoid prolonged heating to prevent decomposition of the carbonitrile moiety .
Advanced Research Questions
Q. What strategies address synthetic challenges in the multi-step coupling of benzylpiperidine and fluoroquinoline moieties?
Methodological Answer:
- Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing the piperidine-1-carbonyl group to the quinoline core, ensuring rigorous exclusion of moisture to preserve the carbonitrile group .
- Mitigate steric hindrance during the benzylpiperidine coupling step by using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .
- Monitor reaction progress via thin-layer chromatography (TLC) with fluorescent indicators, as intermediates may lack UV activity .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., EGFR or BRAF) to assess interactions between the fluoroquinoline core and ATP-binding pockets .
- Apply density functional theory (DFT) to evaluate electronic effects of the 6-fluoro substituent on quinoline’s π-π stacking potential .
- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What structural analogs are viable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Synthesize derivatives with modified piperidine substituents (e.g., 4-ethylpiperazine or 4-methylpiperidine) to assess the impact of steric bulk on target engagement .
- Replace the 6-fluoro group with chloro or methoxy groups to evaluate electronic effects on cytotoxicity .
- Use crystallographic data (e.g., Cambridge Structural Database) to compare bond angles and torsional strain in analogs .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
Methodological Answer:
- Conduct dose-response assays (e.g., IC₅₀ curves) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to identify lineage-specific toxicity.
- Pair results with proteomics profiling (e.g., Western blot for apoptosis markers like caspase-3) to differentiate cytotoxic mechanisms .
- Evaluate efflux pump activity (e.g., P-glycoprotein inhibitors) to rule out pharmacokinetic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
